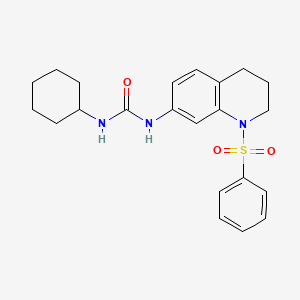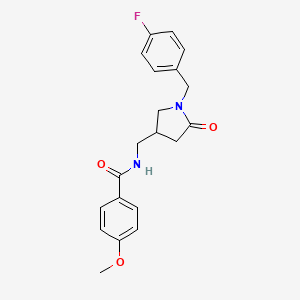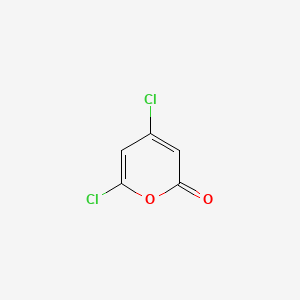![molecular formula C16H10Cl2N2OS B2629677 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 690247-20-2](/img/structure/B2629677.png)
2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one” has been synthesized and evaluated for its anticancer activity against MCF-7 . This compound was selected based on an in-silico study conducted against several dihalophenylbenzoxazinone analogues using molecular docking towards Methionyl-tRNA synthetase .
Synthesis Analysis
The synthesis of the target compound was carried out using anthranilic acid and 3,4-dichlorobenzoyl chloride . The resulting compound was characterized using various spectroscopic analysis: 1D and 2D NMR, infrared and MS . The compound has been successfully synthesized with a decent amount of yield 88% .Molecular Structure Analysis
The compound crystallized in a monoclinic crystal system with P2 1 /c space group as revealed by mono-crystal X-ray diffraction . Its spectroscopic analysis 1D and 2D NMR, MS, FTIR has proven the chemical structure of the compound .Chemical Reactions Analysis
The presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties were characterized using various spectroscopic analysis: 1D and 2D NMR, infrared and MS .科学的研究の応用
Chemical Properties and Reactivity
Chemical Reactivity and Structural Analysis 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one has been a subject of interest due to its unique chemical structure and reactivity. Britsun et al. (2006) explored the reactivity of this compound with various agents, noting significant influence of the aryl substituent at the 2 position on the direction of reactions (Britsun, Esipenko, & Lozinskii, 2006). The synthesis process and crystal structure of a related compound were detailed by Rodríguez et al. (2020), highlighting interactions such as noncovalent C–H···π and π···π interactions, crucial for the structural stability of the compound (Rodríguez et al., 2020).
Derivative Synthesis and Structural Modification The synthesis and transformations of this compound and its derivatives have been studied extensively. For instance, Britsun et al. (2005) investigated the formation of various derivatives, exploring the effects of alkaline treatment and the outcomes of reactions with different reagents, leading to the formation of distinct compounds with varied properties (Britsun, Esipenko, Chernega, & Lozinskii, 2005). El Ashry et al. (2015) synthesized alkylated and benzylated derivatives of a similar compound, confirming the structures through spectroscopy and crystallography (El Ashry et al., 2015).
作用機序
Target of Action
Similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .
Mode of Action
It’s suggested that similar compounds may exert their effects by inhibiting specific signaling pathways, such as the dyrk1a-pkb/akt pathway . This inhibition could result in changes in cellular processes, potentially leading to the observed biological effects.
Biochemical Pathways
The inhibition of the dyrk1a-pkb/akt pathway suggests that it may affect processes regulated by this pathway, including cell growth, proliferation, and survival.
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity , suggesting that this compound may also have potential effects on cell growth and proliferation.
生化学分析
Cellular Effects
The effects of 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one on cells are profound. It has been shown to inhibit the growth and migration of cancer cells, particularly gastric cancer cells . This compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis by upregulating pro-apoptotic proteins like cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), while downregulating anti-apoptotic protein Bcl-2 . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the DYRK1A-PKB/AKT signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis and inhibit cell growth. Additionally, its interaction with other proteins and enzymes may contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, where it exerts its biochemical activity
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-10-6-5-9(7-11(10)18)14-8-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZIOMGQWBUYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2629594.png)
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)
![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)
![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)


![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)


